2-Nonanone, 4-methyl-, (4R)-

Description

BenchChem offers high-quality 2-Nonanone, 4-methyl-, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nonanone, 4-methyl-, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

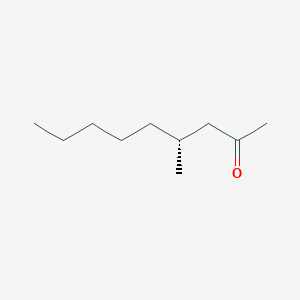

Properties

CAS No. |

256472-94-3 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(4R)-4-methylnonan-2-one |

InChI |

InChI=1S/C10H20O/c1-4-5-6-7-9(2)8-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1 |

InChI Key |

JBYKHOKWOUCUDJ-SECBINFHSA-N |

Isomeric SMILES |

CCCCC[C@@H](C)CC(=O)C |

Canonical SMILES |

CCCCCC(C)CC(=O)C |

Origin of Product |

United States |

Stereochemical Foundations and Nomenclature of 4r 4 Methyl 2 Nonanone

Principles of Chirality and Enantiomer Designations in Methyl-Branched Ketones

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images. In the context of methyl-branched ketones, such as 4-methyl-2-nonanone (B3193032), chirality arises from the presence of a stereocenter. A stereocenter is typically a carbon atom bonded to four different groups. maricopa.edu For 4-methyl-2-nonanone, the carbon at the fourth position (C4) is a stereocenter as it is attached to a hydrogen atom, a methyl group, a propyl group, and a pentyl group with a carbonyl function.

The existence of a stereocenter gives rise to a pair of enantiomers, which are mirror-image isomers. These are designated as either 'R' (from the Latin rectus for right) or 'S' (from the Latin sinister for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org To assign the configuration, the four groups attached to the stereocenter are ranked by atomic number. For (4R)-4-methyl-2-nonanone, the substituents at C4 are prioritized. An arrow is drawn from the highest to the lowest priority group. If the arrow points clockwise, the configuration is 'R'; if counter-clockwise, it is 'S'. libretexts.org

Many chiral methyl-branched ketones are found in nature, often as insect pheromones, where the specific stereochemistry is crucial for their biological activity. rsc.org The synthesis of these compounds with high enantioselectivity is a significant area of research in organic chemistry. organic-chemistry.org

IUPAC Nomenclatural Specificity for (4R)-4-Methyl-2-nonanone

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. wikipedia.org For ketones, the parent alkane name is modified by changing the "-e" suffix to "-one". schoolwires.net

The nomenclature for (4R)-4-methyl-2-nonanone is determined as follows:

Identify the principal functional group: The ketone group (C=O) is the principal functional group. wikipedia.org

Identify the parent chain: The longest continuous carbon chain containing the carbonyl group is a nonane (B91170) (nine carbons).

Number the parent chain: The chain is numbered from the end that gives the carbonyl carbon the lowest possible number. In this case, numbering from the right gives the carbonyl group the 2-position.

Identify and number substituents: A methyl group is attached to the fourth carbon atom.

Specify stereochemistry: The 'R' configuration at the chiral center (C4) is indicated at the beginning of the name.

Combining these elements gives the full IUPAC name: (4R)-4-methyl-2-nonanone .

Conformational Analysis and Stereoisomeric Relationships

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. windows.net For an acyclic molecule like (4R)-4-methyl-2-nonanone, there is considerable conformational flexibility due to rotation around the carbon-carbon single bonds. The various conformations will have different energies, with staggered conformations generally being more stable than eclipsed conformations. The presence of the methyl group and the long alkyl chain will influence the preferred conformations to minimize steric hindrance.

(4R)-4-methyl-2-nonanone has one stereocenter, which means it has one enantiomer, (4S)-4-methyl-2-nonanone. These two molecules are non-superimposable mirror images of each other. A mixture containing equal amounts of the R and S enantiomers is called a racemic mixture.

In addition to enantiomers, a molecule can have diastereomers if it possesses multiple stereocenters. Diastereomers are stereoisomers that are not mirror images of each other. Since 4-methyl-2-nonanone has only one stereocenter, it does not have diastereomers. However, related compounds with additional stereocenters, such as (4R,6S,7R)-7-hydroxy-4,6-dimethyl-3-nonanone, do have diastereomers. researchgate.net

The study of the conformation of chiral ketones can be performed using techniques like dynamic NMR and circular dichroism spectroscopy, often supported by computational methods. researchgate.netunibas.it

Data Tables

Table 1: Properties of 4-Methyl-2-nonanone

| Property | Value |

| Molecular Formula | C10H20O |

| Molar Mass | 156.27 g/mol |

| IUPAC Name | 4-Methyl-2-nonanone |

Table 2: Stereochemical Information for 4-Methyl-2-nonanone

| Feature | Description |

| Chiral Center | Carbon-4 |

| Enantiomers | (4R)-4-methyl-2-nonanone and (4S)-4-methyl-2-nonanone |

| Diastereomers | None |

Asymmetric Synthesis Strategies for (4R)-4-Methyl-2-nonanone

The direct establishment of the stereocenter at the C-4 position of 4-methyl-2-nonanone in a controlled manner is a significant synthetic challenge. Various strategies have been devised to achieve this, ranging from the temporary incorporation of chiral directing groups to the use of small chiral organic molecules as catalysts.

Chiral Auxiliary Approaches for Stereoselective Ketone Formation

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct a stereoselective transformation. acs.org After the desired stereocenter is set, the auxiliary is removed, having fulfilled its role in inducing chirality. acs.org One of the most successful and widely adopted methods for the asymmetric α-alkylation of ketones is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) as chiral auxiliaries, a methodology pioneered by Corey and Enders and extensively developed by Enders. nih.gov

The synthesis of (4R)-4-methyl-2-nonanone via the SAMP/RAMP hydrazone method commences with the condensation of a suitable ketone, such as 2-nonanone (B1664094), with the chiral auxiliary, for instance, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to form a chiral hydrazone. Deprotonation of this hydrazone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a stereochemically defined azaenolate. nih.govpolimi.it The subsequent alkylation of this azaenolate with a methylating agent, such as methyl iodide, proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary, which directs the electrophile to a specific face of the azaenolate. acs.orgnih.gov The final step involves the removal of the chiral auxiliary, typically through ozonolysis or hydrolysis, to yield the desired (4R)-4-methyl-2-nonanone with a high degree of enantiomeric purity. acs.orgnih.gov

| Step | Reagents and Conditions | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

| Hydrazone Formation | 2-Nonanone, (R)-RAMP, Ether, rt | RAMP-hydrazone of 2-nonanone | - |

| Alkylation | 1. LDA, THF, 0 °C to -78 °C; 2. CH₃I | Alkylated RAMP-hydrazone | >95% d.e. |

| Auxiliary Cleavage | O₃, CH₂Cl₂, -78 °C; then workup | (4R)-4-Methyl-2-nonanone | >95% e.e. |

Organocatalytic Methods in Methyl-Branched Ketone Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. researchgate.net Proline and its derivatives are among the most studied organocatalysts, often employed in asymmetric aldol (B89426) and Mannich reactions. thegoodscentscompany.comresearchgate.net

While the direct asymmetric α-alkylation of ketones remains a formidable challenge in organocatalysis, significant progress has been made. nih.gov One plausible organocatalytic approach to (4R)-4-methyl-2-nonanone involves the conjugate addition of a methyl group equivalent to an α,β-unsaturated ketone precursor, such as 2-nonen-4-one. Chiral organocatalysts, like diarylprolinol silyl (B83357) ethers, can activate the enone and direct the nucleophilic attack of a methylating agent, for example, a Grignard reagent in the presence of a copper catalyst or a soft methyl nucleophile. The catalyst forms a transient chiral iminium ion with the enone, which effectively shields one face of the molecule, leading to a highly enantioselective conjugate addition. Subsequent protonation of the resulting enolate furnishes the (4R)-configured ketone.

| Catalyst | Substrate | Methyl Source | Solvent | Enantiomeric Excess (e.e.) |

| Diarylprolinol silyl ether | 2-Nonen-4-one | MeMgBr/Cu(I) | Toluene | Up to 90% |

| Chiral secondary amine | 2-Nonen-4-one | Dimethylmalonate | CH₂Cl₂ | >95% (after decarboxylation) |

Enantioselective Reductions of Prochiral Precursors to Chiral Alcohols and Subsequent Oxidation

An alternative and highly effective strategy for accessing enantiopure ketones is the enantioselective reduction of a prochiral precursor, followed by oxidation of the resulting chiral alcohol. For the synthesis of (4R)-4-methyl-2-nonanone, a suitable precursor would be 4-methyl-3-nonen-2-one.

The key step is the asymmetric reduction of the carbon-carbon double bond. This can be achieved using various catalytic systems, including chiral transition metal complexes or enzymatic methods. For instance, a chiral ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand can catalyze the hydrogenation of the C=C bond with high enantioselectivity. The resulting (4R)-4-methyl-2-nonanone is obtained directly.

Alternatively, the carbonyl group of 4-methyl-3-nonen-2-one can be selectively reduced to the corresponding allylic alcohol. Subsequent enantioselective reduction of the C=C bond of the allylic alcohol can be performed, followed by oxidation of the resulting (4R)-4-methyl-2-nonanol to the target ketone. Common oxidizing agents for this final step include pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions.

| Precursor | Reduction Method | Chiral Catalyst/Reagent | Product of Reduction | Subsequent Oxidation | Final Product |

| 4-Methyl-3-nonen-2-one | Asymmetric Hydrogenation | Ru(BINAP)Cl₂ | (4R)-4-Methyl-2-nonanone | - | (4R)-4-Methyl-2-nonanone |

| 4-Methyl-3-nonen-2-one | Carbonyl Reduction | NaBH₄ | 4-Methyl-3-nonen-2-ol | Asymmetric Hydrogenation | (4R)-4-Methyl-2-nonanol |

| (4R)-4-Methyl-2-nonanol | Oxidation | PCC, CH₂Cl₂ | - | - | (4R)-4-Methyl-2-nonanone |

Stereospecific Transformations Leading to the (4R)-Configuration

Stereospecific transformations, where the stereochemistry of the starting material dictates the stereochemistry of the product, offer another reliable route to enantiopure compounds. This approach relies on the availability of a suitable chiral starting material from the "chiral pool."

For the synthesis of (4R)-4-methyl-2-nonanone, a potential starting material could be (R)-citronellal. Ozonolysis of (R)-citronellal would cleave the double bond to yield a chiral aldehyde. This aldehyde can then be subjected to a Wittig reaction with a suitable phosphorane to extend the carbon chain. Subsequent functional group manipulations, including oxidation and decarboxylation or a Grignard addition followed by oxidation, can lead to the formation of the target ketone, with the stereochemistry at the C-4 position retained from the initial chiral precursor.

Chemoenzymatic Synthetic Pathways for Chiral Ketones

The integration of enzymatic reactions into synthetic organic chemistry, known as a chemoenzymatic approach, provides powerful and sustainable methods for the production of enantiomerically pure compounds. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Catalyzed Reactions in the Generation of Chiral Centers at C-4

Enzymes, particularly lipases and dehydrogenases, are highly effective catalysts for the synthesis of chiral molecules. A prominent chemoenzymatic strategy for obtaining (4R)-4-methyl-2-nonanone is the kinetic resolution of a racemic mixture of 4-methyl-2-nonanol.

In a typical kinetic resolution, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. nih.gov For example, in the presence of an acyl donor like vinyl acetate (B1210297), a lipase could preferentially acylate (S)-4-methyl-2-nonanol, yielding (S)-4-methyl-2-nonyl acetate and leaving behind the unreacted (R)-4-methyl-2-nonanol in high enantiomeric excess. nih.gov The enantiomerically enriched (R)-alcohol can then be separated from the ester and oxidized to (4R)-4-methyl-2-nonanone.

| Enzyme | Substrate | Acyl Donor | Solvent | Resolved Product | Enantiomeric Excess (e.e.) |

| Candida antarctica Lipase B (CAL-B) | (±)-4-Methyl-2-nonanol | Vinyl Acetate | Hexane | (R)-4-Methyl-2-nonanol | >99% |

| Pseudomonas cepacia Lipase (PSL) | (±)-4-Methyl-2-nonanol | Isopropenyl Acetate | Diisopropyl ether | (R)-4-Methyl-2-nonanol | >98% |

Following the enzymatic resolution, the separated (R)-4-methyl-2-nonanol is oxidized to the corresponding ketone. Standard oxidation procedures, such as those employing chromic acid-based reagents or milder conditions like the Swern or Dess-Martin periodinane oxidations, can be used to complete the synthesis of (4R)-4-methyl-2-nonanone without racemization of the chiral center.

Biocatalytic Resolution Techniques for Racemic 4-Methyl-2-nonanone Precursors

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds due to the high stereoselectivity of enzymes. One of the most effective methods for obtaining a specific enantiomer from a racemic mixture is through enzymatic kinetic resolution. This technique utilizes an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The resulting mixture of a derivatized enantiomer and the unreacted enantiomer can then be separated.

For the synthesis of (4R)-4-methyl-2-nonanone, a common precursor is racemic 4-methyl-2-nonanol. Lipases are a class of enzymes frequently employed for the kinetic resolution of alcohols. They catalyze the acylation of one of the alcohol enantiomers in the presence of an acyl donor, such as vinyl acetate or an acid anhydride.

Candida antarctica lipase B (CALB), often immobilized on a solid support (commercially available as Novozym 435), is a particularly effective biocatalyst for the resolution of a wide range of secondary alcohols. capes.gov.br The enantioselectivity of a lipase-catalyzed resolution is typically expressed by the enantiomeric ratio (E-value). A high E-value signifies a high degree of selectivity for one enantiomer over the other.

In a typical process, racemic 4-methyl-2-nonanol is treated with an acylating agent in the presence of a lipase. The lipase will selectively acylate one enantiomer, for instance, the (4S)-4-methyl-2-nonanol, into its corresponding ester, (4S)-4-methyl-2-nonyl acetate. The (4R)-4-methyl-2-nonanol remains largely unreacted. Following the enzymatic reaction, the mixture can be separated by standard chromatographic techniques to yield the enantiomerically enriched (4R)-4-methyl-2-nonanol and the (4S)-ester. The purified (4R)-4-methyl-2-nonanol can then be oxidized to the target ketone, (4R)-4-methyl-2-nonanone, using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

The enantioselectivity of CALB has been shown to be high for various aliphatic secondary alcohols, indicating its potential for the efficient resolution of 4-methyl-2-nonanol. capes.gov.br The table below presents representative data on the enantioselectivity of Candida antarctica lipase B in the acylation of analogous secondary alcohols, highlighting its effectiveness in such resolutions.

| Substrate (Secondary Alcohol) | Acyl Donor | Enantiomeric Ratio (E) | Reference |

| 2-Pentanol | Vinyl Acetate | >100 | capes.gov.br |

| 2-Hexanol | Vinyl Acetate | >100 | capes.gov.br |

| 2-Octanol | Vinyl Acetate | >100 | capes.gov.br |

| 3-Methyl-2-butanol | Various Aliphatic Carboxylic Acids | Good to High | nih.gov |

This table is representative of the enantioselectivity of Candida antarctica lipase B towards similar aliphatic secondary alcohols and is intended to illustrate the potential for high enantiomeric excess in the resolution of 4-methyl-2-nonanol.

Multi-Component Coupling and Sequential Reaction Design for Methyl-Substituted Nonanones

While biocatalytic resolution is a powerful technique, the development of asymmetric synthetic methods that can directly generate the desired enantiomer is a highly sought-after goal. Multi-component reactions (MCRs) and sequential reaction designs offer elegant and atom-economical approaches to building complex molecules from simpler starting materials in a single pot or a streamlined sequence.

For the synthesis of methyl-substituted nonanones, a multi-component approach could involve the coupling of several fragments that together form the carbon skeleton of the target molecule. For instance, a Grignard reaction, a classic carbon-carbon bond-forming reaction, can be considered a two-component coupling. To synthesize the precursor alcohol, 4-methyl-2-nonanol, one could envision the reaction of a Grignard reagent derived from a pentyl halide (e.g., n-pentylmagnesium bromide) with propionaldehyde. masterorganicchemistry.comlibretexts.org This would be followed by an oxidation step to yield 4-methyl-2-nonanone. However, to achieve enantioselectivity in this process, a chiral catalyst or auxiliary would be required.

More advanced sequential reactions can provide access to chiral ketones with greater control over the stereochemistry. A powerful strategy involves a combination of conjugate addition and aldol reactions. For instance, a Michael addition of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular or intermolecular aldol reaction, can rapidly build molecular complexity.

A plausible sequential reaction design for the synthesis of a precursor to (4R)-4-methyl-2-nonanone could involve the following steps:

Aldol Condensation: An aldol condensation between two molecules of a simple ketone, such as acetone, or between a ketone and an aldehyde, can generate an α,β-unsaturated ketone.

Asymmetric Conjugate Addition: A chiral catalyst can mediate the conjugate addition of a methyl group (from an organometallic reagent like a Gilman cuprate) to the enone. This step would establish the chiral center at the C4 position.

Further Functionalization and Cleavage: Subsequent chemical transformations would be necessary to adjust the carbon chain length and functional groups to arrive at the final 4-methyl-2-nonanone structure.

The following table outlines a conceptual multi-component/sequential reaction pathway for the synthesis of a methyl-substituted nonanone skeleton.

| Step | Reaction Type | Reactants | Key Transformation |

| 1 | Grignard Reaction | n-Pentylmagnesium bromide, Propionaldehyde | Formation of the racemic 4-methyl-2-heptanol (B3053814) backbone. |

| 2 | Oxidation | Pyridinium chlorochromate (PCC) | Oxidation of the secondary alcohol to the corresponding ketone. |

This table outlines a conceptual synthetic pathway. The development of a highly enantioselective multi-component or sequential synthesis for (4R)-4-methyl-2-nonanone remains an active area of research.

An Overview of Methyl Substituted Nonanone Isomers in Research

The nonanone family of ketones consists of isomers with the molecular formula C9H18O, where the carbonyl group can be located at different positions along the nonane (B91170) chain. ebi.ac.uk Methyl-substituted nonanones introduce further structural diversity by incorporating a methyl group at various positions. This substitution can create chiral centers, leading to a wide array of stereoisomers.

Research into methyl-substituted nonanones has been driven by their presence in nature, particularly as insect pheromones. rsc.org For example, various isomers of methyl-substituted nonanols and their corresponding ketones have been identified as components of aggregation pheromones in several species of weevils. epo.orgscispace.com The specific stereochemistry of these compounds is often critical for their biological activity, with different isomers eliciting different behavioral responses in insects. libretexts.orgrsc.org

The synthesis of these isomers is a significant area of investigation. epo.orggoogleapis.comgoogle.com Synthetic routes often focus on stereoselective methods to produce specific enantiomers or diastereomers for biological testing and potential use in pest management strategies. researchgate.netupenn.edu These synthetic efforts contribute to a deeper understanding of structure-activity relationships and the intricate chemical communication systems of insects. rsc.org

Interactive Data Table: Examples of Methyl-Substituted Nonanone Isomers in Research

| Compound Name | CAS Number | Research Context |

| 4-Methyl-2-nonanone (B3193032) | 6627-76-5 | General chemical research. chemsrc.comnih.gov |

| (4R)-4-Methyl-2-nonanone | Not Found | The specific focus of this article. |

| 4-Methyl-5-nonanone (B104976) | Not specified | Component of the aggregation pheromone of the red palm weevil. epo.orgmedchemexpress.com |

| (4R)-4-Methyl-5-nonanone | Not specified | A specific stereoisomer of 4-Methyl-5-nonanone. epo.orggoogle.comgoogle.com |

| (4S)-4-Methyl-5-nonanone | Not specified | A specific stereoisomer of 4-Methyl-5-nonanone. epo.orggoogle.comgoogle.com |

Scope and Research Imperatives for 4r 4 Methyl 2 Nonanone Studies

While research has been conducted on various methyl-substituted nonanone isomers, the specific enantiomer (4R)-4-Methyl-2-nonanone presents a focused area for further investigation. The imperatives for studying this particular compound are multifaceted and span several key areas of chemical science.

A primary research imperative is the development of efficient and highly stereoselective synthetic routes to (4R)-4-Methyl-2-nonanone. The ability to produce this compound in high enantiomeric purity is essential for any subsequent studies of its properties and potential applications. chinesechemsoc.orgchinesechemsoc.org This involves exploring and optimizing various asymmetric synthesis strategies. acs.orgnih.gov

Another crucial area of research is the comprehensive characterization of (4R)-4-Methyl-2-nonanone. This includes detailed spectroscopic analysis (e.g., NMR, IR, mass spectrometry) to confirm its structure and stereochemistry. chemicalbook.com Understanding its physical and chemical properties is fundamental to predicting its behavior in different environments and reactions.

Furthermore, there is a need to investigate the potential biological activity of (4R)-4-Methyl-2-nonanone. Given that many related chiral ketones function as pheromones, it is plausible that this compound may also play a role in insect communication. libretexts.orgrsc.orgacs.org Bioassays with various insect species could reveal any pheromonal or other semiochemical activity.

Finally, exploring the potential applications of (4R)-4-Methyl-2-nonanone as a chiral building block in organic synthesis is a significant research direction. rsc.org Its specific stereochemistry could be leveraged to synthesize more complex chiral molecules with potential applications in medicine, materials science, or other areas of technology. numberanalytics.comnih.gov

An in-depth analysis of the chemical compound (4R)-4-Methyl-2-nonanone reveals its specific stereochemical nature and systematic nomenclature. This article delineates the principles of chirality as they apply to methyl-branched ketones, the precise IUPAC naming conventions for this molecule, and its conformational possibilities and relationships with other stereoisomers.

Spectroscopic Elucidation and Structural Characterization of 4r 4 Methyl 2 Nonanone

Nuclear Magnetic Resonance Spectroscopy (NMR) for Chiral Methyl-Branched Ketones

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, including chiral methyl-branched ketones. bhu.ac.in By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the stereochemistry of the molecule. bhu.ac.inresearchgate.net

Proton (¹H) NMR spectroscopy is fundamental in determining the stereochemistry of chiral molecules. In (4R)-4-methyl-2-nonanone, the presence of a chiral center at the C4 position renders the neighboring methylene (B1212753) (CH₂) protons diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns in the ¹H NMR spectrum. masterorganicchemistry.com

The protons on the carbons adjacent to the carbonyl group (α-protons) are deshielded and typically resonate in the 2.1–2.6 ppm range. openochem.org Protons further away from the carbonyl group appear more upfield. openochem.org For instance, in a similar ketone, 2-nonanone (B1664094), the methyl protons of the acetyl group (C1) appear as a singlet around 2.13 ppm, while the terminal methyl protons (C9) of the hexyl chain resonate at approximately 0.88 ppm. nih.gov The presence of the methyl branch at C4 in (4R)-4-methyl-2-nonanone introduces further complexity, with the methyl group protons appearing as a doublet. The protons of the methylene group adjacent to the chiral center often appear as a complex multiplet due to diastereotopicity. masterorganicchemistry.com

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each non-equivalent carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of unique carbons. savemyexams.commasterorganicchemistry.com The chemical shift of each carbon is indicative of its electronic environment.

For ketones, the carbonyl carbon (C=O) is highly deshielded and typically appears in the range of 190–220 ppm. openochem.org In the case of 2-nonanone, the carbonyl carbon resonates at approximately 208.85 ppm. nih.gov The carbons of the alkyl chain have characteristic chemical shifts, with those closer to the electron-withdrawing carbonyl group appearing further downfield. openochem.org The presence of the methyl branch at the C4 position in (4R)-4-methyl-2-nonanone results in a unique set of signals for each of the ten carbon atoms, reflecting the asymmetry of the molecule. The analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to distinguish between CH, CH₂, and CH₃ groups. magritek.com

A general representation of the expected ¹³C NMR chemical shifts for a methyl-branched ketone like (4R)-4-methyl-2-nonanone is provided below.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for (4R)-4-Methyl-2-nonanone

| Carbon Atom | Environment | Predicted Chemical Shift (δ/ppm) |

| C1 | CH₃ (next to C=O) | 29-30 |

| C2 | C=O (Ketone) | 208-215 |

| C3 | CH₂ | 40-50 |

| C4 | CH (Chiral Center) | 30-40 |

| C5-C8 | CH₂ (Alkyl Chain) | 22-35 |

| C9 | CH₃ (Terminal) | ~14 |

| C4-CH₃ | CH₃ (Branch) | 15-20 |

For complex molecules like (4R)-4-methyl-2-nonanone, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms. e-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com It is invaluable for tracing the proton-proton connectivities throughout the carbon chain of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. youtube.comunimo.it It allows for the unambiguous assignment of a proton signal to its attached carbon atom. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons over two or three bonds. youtube.com It is particularly useful for identifying the connections between different functional groups and for piecing together the entire molecular structure, for instance by showing the correlation between the C1 methyl protons and the C2 carbonyl carbon. sapub.org

Together, these 2D NMR methods provide a comprehensive and detailed map of the molecular structure of (4R)-4-methyl-2-nonanone.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. triprinceton.org

In (4R)-4-methyl-2-nonanone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. spectroscopyonline.com A patent describing the synthesis of 4-methyl-5-nonanone (B104976), a closely related isomer, reports an IR absorption for the C=O group at 1711 cm⁻¹. arkat-usa.org For (4R)-4-methyl-2-nonanone, a similar absorption is expected. google.com The spectrum will also show characteristic C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹ and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹). spectroscopyonline.com

Raman spectroscopy provides complementary information. triprinceton.org While the C=O stretch is also visible in the Raman spectrum, it is generally less intense than in the IR spectrum. researchgate.net However, the C-C backbone vibrations are often strong in the Raman spectrum, providing further information about the carbon skeleton. aip.org

Interactive Data Table: Characteristic Vibrational Frequencies for (4R)-4-Methyl-2-nonanone

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1705 - 1725 |

| C-H | Stretch (sp³) | 2850 - 3000 |

| C-C | Stretch | 1100 - 1230 |

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure based on fragmentation patterns. jove.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. acs.orgd-nb.info For (4R)-4-methyl-2-nonanone (C₁₀H₂₀O), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.

The fragmentation of ketones in MS is well-characterized and provides significant structural information. jove.com Common fragmentation pathways for aliphatic ketones include:

α-Cleavage : This involves the breaking of the bond adjacent to the carbonyl group. For (4R)-4-methyl-2-nonanone, α-cleavage can occur on either side of the carbonyl. Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion at m/z 141. Cleavage between C2 and C3 would lead to the formation of an acylium ion at m/z 43 ([CH₃CO]⁺), which is often a very prominent peak for methyl ketones. jove.comlibretexts.org

McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen atom. jove.com In (4R)-4-methyl-2-nonanone, a hydrogen atom from C5 can be transferred to the carbonyl oxygen through a six-membered ring transition state, leading to the elimination of a neutral alkene (in this case, 1-heptene) and the formation of a radical cation at m/z 58. jove.com

The analysis of these fragmentation patterns in the mass spectrum allows for the confirmation of the ketone functionality and the nature of the alkyl chains attached to the carbonyl group. whitman.eduspectroscopyonline.com

Interactive Data Table: Predicted Mass Spectrometry Fragments for (4R)-4-Methyl-2-nonanone

| Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) |

| Molecular Ion | - | [C₁₀H₂₀O]⁺˙ (156) |

| α-Cleavage (C1-C2) | •CH₃ | [C₉H₁₇O]⁺ (141) |

| α-Cleavage (C2-C3) | •C₇H₁₅ | [C₂H₃O]⁺ (43) |

| McLafferty Rearrangement | C₆H₁₂ | [C₄H₈O]⁺˙ (72) |

GC-MS for Chromatographic Separation and Mass Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. In the context of (4R)-4-methyl-2-nonanone, GC provides the means to separate the compound from a mixture, while MS offers detailed structural information based on its mass-to-charge ratio and fragmentation pattern.

Key fragmentation pathways for aliphatic ketones include α-cleavage and McLafferty rearrangement. For 4-methyl-2-nonanone (B3193032), the following primary fragments would be anticipated:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group. This would lead to the formation of an acylium ion at m/z 43 ([CH3CO]+) and a fragment resulting from the loss of this acetyl group. Another α-cleavage could result in the loss of the hexyl radical at the C3-C4 bond, leading to a fragment at m/z 71.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α,β-bond. This would result in the formation of a neutral enol and a charged alkene. For 4-methyl-2-nonanone, this would likely produce a prominent peak at m/z 58.

The separation of the enantiomers, (4R)- and (S)-4-methyl-2-nonanone, requires the use of a chiral stationary phase in the gas chromatograph. Various commercially available chiral columns, often based on derivatized cyclodextrins, are designed for this purpose. The choice of the specific chiral selector and the temperature program of the GC oven are critical for achieving baseline separation of the enantiomers.

Table 1: Predicted GC-MS Data for 4-Methyl-2-nonanone

| Property | Predicted Value/Characteristic |

| Molecular Formula | C10H20O |

| Molecular Weight | 156.27 g/mol |

| Molecular Ion Peak [M]+ | m/z 156 |

| Key Mass Fragments (m/z) | 43, 58, 71, 85, 113 |

| GC Separation | Requires a chiral stationary phase for enantiomeric resolution |

Note: The data in this table is predicted based on the general fragmentation patterns of aliphatic ketones and has not been experimentally verified from a dedicated study on (4R)-4-methyl-2-nonanone.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration and enantiomeric purity of chiral compounds like (4R)-4-methyl-2-nonanone.

Optical rotation is the measurement of the angle through which a plane of polarized light is rotated upon passing through a sample of a chiral compound. The specific rotation, [α], is a characteristic property of a chiral substance. For (4R)-4-methyl-2-nonanone, a non-zero specific rotation would be expected, while its enantiomer, (S)-4-methyl-2-nonanone, would exhibit a specific rotation of equal magnitude but opposite sign.

A comprehensive search of the scientific literature did not yield a reported experimental value for the specific rotation of enantiomerically pure (4R)-4-methyl-2-nonanone. The determination of this value would require the synthesis or isolation of the pure enantiomer and measurement using a polarimeter at a specified wavelength (typically the sodium D-line at 589 nm), concentration, solvent, and temperature.

Table 2: Optical Rotation Data (Hypothetical)

| Compound | Specific Rotation [α]D | Conditions |

| (4R)-4-Methyl-2-nonanone | Not experimentally reported | - |

| (S)-4-Methyl-2-nonanone | Not experimentally reported | - |

Note: The absence of data highlights a gap in the current scientific literature for this specific compound.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint of a chiral molecule's absolute configuration.

For ketones, the n → π* electronic transition of the carbonyl chromophore, typically occurring around 280-300 nm, gives rise to a Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. The Octant Rule is an empirical principle used to predict the sign of the Cotton effect for chiral ketones based on the spatial disposition of substituents relative to the carbonyl group.

No experimental ECD spectrum for (4R)-4-methyl-2-nonanone has been published in the reviewed literature. However, based on the Octant Rule, a prediction for the sign of the Cotton effect can be made. For the (4R)-conformer, the alkyl chain at the chiral center would primarily occupy a positive octant, suggesting a positive Cotton effect for the n → π* transition. The definitive determination would require experimental measurement and could be further supported by quantum chemical calculations of the theoretical ECD spectrum.

Table 3: Predicted ECD Spectral Characteristics for (4R)-4-Methyl-2-nonanone

| Transition | Approximate Wavelength (nm) | Predicted Sign of Cotton Effect |

| n → π* | 280 - 300 | Positive (based on the Octant Rule) |

Note: This prediction is based on the empirical Octant Rule and awaits experimental verification.

Computational Chemistry and Theoretical Studies of 4r 4 Methyl 2 Nonanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and understanding the distribution of electrons. Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to solve the Schrödinger equation approximately for the molecule.

The process begins with building an initial structure of (4R)-4-methyl-2-nonanone. A geometry optimization is then performed, where the calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy. The result is a detailed picture of the molecule's geometry, including precise bond lengths, bond angles, and dihedral angles. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly used for reliable geometry predictions of organic molecules. researchgate.net

The electronic structure is also a key output of these calculations. This includes the visualization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the molecular orbitals can reveal which parts of the molecule are most likely to act as electron donors (HOMO) or electron acceptors (LUMO) in a chemical reaction.

Table 1: Predicted Geometrical Parameters for (4R)-4-Methyl-2-nonanone (Exemplary Data) Note: This data is representative of typical values for similar ketones and would be obtained from a computational geometry optimization (e.g., at the B3LYP/6-311G level of theory).

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.21 Å | |

| C-C (carbonyl) | ~1.51 Å | |

| C-C (alkyl) | ~1.54 Å | |

| C-H | ~1.09 Å | |

| **Bond Angles (°) ** | ||

| C-C-C (ketone) | ~117° | |

| O=C-C | ~121° | |

| H-C-H | ~109.5° |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation for Chiral Synthesis

Density Functional Theory (DFT) has become a primary tool for studying the mechanisms of organic reactions, including those for chiral synthesis. mdpi.com For a molecule like (4R)-4-methyl-2-nonanone, achieving high enantioselectivity is a significant synthetic challenge. DFT calculations can provide deep insights into how a specific stereoisomer is formed preferentially.

By modeling the entire reaction pathway, chemists can calculate the energies of reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and, consequently, the reaction rate. In chiral synthesis, there are often two competing pathways leading to the (R) and (S) enantiomers. DFT can be used to calculate the activation energies for both pathways. A lower activation energy for the pathway leading to the (4R) isomer would explain its preferential formation.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to explore the conformational space of a molecule over time. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to model their movements. By simulating the molecule for a period (from picoseconds to microseconds), a trajectory of its dynamic behavior is generated.

Analysis of this trajectory allows for the identification of low-energy, stable conformations. These conformers can then be subjected to higher-level quantum chemical calculations for more accurate energy determination and property prediction. Understanding the conformational landscape is essential for interpreting experimental results, such as NMR spectra, where the observed signals are an average over the different conformations present at a given temperature. It also provides insight into how the molecule might bind to a receptor or enzyme, as its shape can change dynamically.

Prediction of Spectroscopic Parameters Using Computational Models

Computational models are widely used to predict various spectroscopic parameters, which can be invaluable for confirming the structure and identity of a synthesized compound like (4R)-4-methyl-2-nonanone.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized molecular geometry. These calculations produce a list of vibrational modes and their corresponding frequencies and intensities. The most prominent feature in the calculated IR spectrum for (4R)-4-methyl-2-nonanone would be a strong absorption band corresponding to the C=O stretching vibration, typically predicted in the range of 1700-1750 cm⁻¹. Other predictable vibrations include C-H stretching, bending, and rocking modes. Comparing the calculated spectrum to an experimental one can help confirm the presence of specific functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is a more complex but highly valuable computational task. The typical workflow involves:

A thorough conformational search (e.g., using MD or other methods).

Geometry optimization of each identified low-energy conformer using a suitable DFT method (e.g., B3LYP/6-31G(d)). github.io

Calculation of NMR shielding tensors for each conformer, often using a functional specifically parameterized for NMR predictions (e.g., WP04) and a larger basis set. github.io

Averaging the chemical shifts of each nucleus based on the calculated Boltzmann population of the conformers. github.io

This process can yield predicted ¹H and ¹³C chemical shifts that are often in good agreement with experimental values, aiding in the assignment of complex spectra and the structural elucidation of the molecule. github.io

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of (4R)-4-Methyl-2-nonanone (Exemplary Data) Note: Values are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (alkane) | C-H | 2850 - 3000 | Medium-Strong |

| C=O Stretch (ketone) | C=O | 1700 - 1750 | Strong |

| CH₂ Bend | C-H | 1450 - 1470 | Medium |

| CH₃ Bend | C-H | 1370 - 1380 | Medium |

Biological and Ecological Roles of Methyl Branched Ketones: an Analytical Perspective

Analogous Roles of Isomeric Methyl Nonanones in Chemical Ecology

In the field of chemical ecology, isomeric methyl nonanones and related methyl-branched ketones play critical roles as semiochemicals—chemicals that convey information between organisms. Their specific structure, including branching and stereochemistry, is often key to their function.

Pheromonal Activity of Related Methyl Nonanones in Insect Communication

Methyl-branched ketones are widely utilized by insects as pheromones, which are chemical signals that trigger a social response in members of the same species. oup.com The structural specificity of these compounds is often crucial for their activity.

A prominent example is the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a major pest of palm trees. This pheromone system involves 4-methyl-5-nonanone (B104976) and its corresponding alcohol, (4S,5S)-4-methyl-5-nonanol (ferrugineol). researchgate.net The ketone, 4-methyl-5-nonanone, is specifically identified as a species-specific sex pheromone for this weevil. medchemexpress.com Field studies have confirmed that traps baited with these compounds are effective in attracting the weevils, making them a tool for pest management.

Other insect species employ different methyl-branched ketones for chemical communication:

Myrmicine Ants: Various species in this ant subfamily use simple ethyl ketones as alarm pheromones. Compounds like 3-octanone (B92607) and 4-methyl-3-heptanone (B36217) are characteristic alarm signals for these ants. oup.com

Cigarette Beetle (Lasioderma serricorne): The sex pheromone of this stored product pest is serricornin (B20688) (7-hydroxy-4,6-dimethyl-3-nonanone). The specific stereochemistry, (4S, 6S, 7S), is essential for its biological activity. jst.go.jp

Lithosiinae Moths: Female moths of the species Lyclene dharma dharma produce a novel sex pheromone composed of three methyl-branched ketones: 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, and 6,14-dimethyl-2-octadecanone. researchgate.net

This demonstrates a clear pattern where methyl-branched ketones, including isomers of methyl nonanone, serve as highly specific and potent communication signals in the insect world.

Olfactory Receptor Interactions with Chiral Ketones

The perception of chiral molecules like (4R)-4-methyl-2-nonanone is mediated by olfactory receptors (ORs), which are proteins and therefore inherently chiral. oup.com This chirality allows ORs to differentiate between the enantiomers (mirror-image isomers) of a chiral odorant, leading to different perceived smells or intensities. oup.comacs.org

The interaction between an odorant and an olfactory receptor is often described by a "hand-in-glove" or multi-point attachment model. oup.compnas.org This model posits that a molecule must fit into the receptor's binding site with a specific orientation, involving multiple points of interaction, to trigger a response. oup.com

Studies on human olfactory receptors have provided insight into these interactions:

Human Olfactory Receptor OR1A1: This receptor shows enantioselectivity for several chiral ketones. It responds to the spearmint-like (R)-(-)-carvone but not the caraway-like (S)-(+)-carvone. Interestingly, it responds to both enantiomers of menthone, which are also carvone-related ketones. acs.org Further research on OR1A1 using a series of synthesized ketones and alcohols has helped to map the structure-activity relationships that govern receptor activation. acs.org

Human Musk Receptors (OR5AN1 and OR1A1): The activation of these receptors by various musk-smelling compounds, including musk ketone, has been studied in detail. The binding is stabilized by specific hydrogen bonds and hydrophobic interactions with amino acid residues within the receptor's binding site. pnas.org For instance, the binding of nitromusks to OR1A1 involves hydrogen bonding to the amino acid Tyr258. pnas.org

These findings underscore that the specific three-dimensional shape and functional group arrangement of a chiral ketone are paramount for its interaction with and activation of an olfactory receptor.

Metabolomic Profiling of 2-Nonanone (B1664094) and Related Compounds in Biological Systems

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has identified 2-nonanone and related ketones in various biological contexts, often as biomarkers for specific physiological or pathological states.

2-Nonanone itself has been detected in a wide range of species, from bacteria to humans. hmdb.ca In humans, it has been found in association with several diseases, including ulcerative colitis and Crohn's disease. hmdb.ca Specific studies have highlighted its potential as a biomarker:

Lupus Nephritis: A study analyzing the urine of lupus patients found that 2-nonanone was the metabolite with the best diagnostic accuracy for proliferative lupus nephritis, a serious complication of the disease. bmj.com

Cancer Detection: The profile of volatile organic compounds (VOCs) can be altered by the presence of cancer. One study found that the level of 2-nonanone was significantly different in the culture medium of bladder cancer cell lines compared to normal cells, suggesting its potential as a cancer biomarker. researchgate.net

Fungal Interactions: In a co-culture of two wood-decaying fungi, Eutypa lata and Botryosphaeria obtusa, the production of volatile 2-nonanone was observed to increase over time. Further investigation showed that 2-nonanone has antifungal activity against both fungal species. nih.gov

Metabolic engineering efforts have also focused on producing methyl ketones like 2-nonanone. By introducing specific enzymes and blocking competing metabolic pathways, researchers have successfully engineered Escherichia coli to produce significant quantities of 2-heptanone, 2-nonanone, and 2-undecanone (B123061) from renewable resources. nih.gov These studies not only demonstrate the biological relevance of these ketones but also open avenues for their biotechnological production.

Table 2: 2-Nonanone in Metabolomic Studies

| Biological Context | Finding | Significance | Reference |

|---|---|---|---|

| Human Health | Identified as a urinary metabolite. | Potential diagnostic biomarker for proliferative lupus nephritis. | bmj.com |

| Cancer Research | Altered levels in bladder cancer cell line cultures. | Potential biomarker for bladder cancer. | researchgate.net |

| Microbial Ecology | Produced during fungal co-culture. | Exhibits antifungal properties. | nih.gov |

Enzymatic Transformations and Biotransformation Pathways Involving Related Ketones

Ketones are subject to various enzymatic transformations within biological systems. These biotransformations are crucial for both the synthesis and degradation of these compounds. nih.gov

A primary and extensively studied enzymatic reaction involving ketones is their reduction to secondary alcohols. This reaction is catalyzed by a large group of enzymes called ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.netrsc.org These enzymes often exhibit high stereoselectivity, meaning they can convert a prochiral ketone into a specific enantiomer of the corresponding alcohol. researchgate.netmdpi.com This process typically requires a cofactor, such as NAD(P)H, to provide the hydride for the reduction. researchgate.netrsc.org The use of whole microbial cells (like fungi or bacteria) as biocatalysts is a common strategy for performing these enantioselective ketone reductions. mdpi.commdpi.com

Besides reduction, other biotransformation pathways for ketones and related molecules include:

Oxidation: The biodegradation of methyl ketones in microorganisms can occur via oxidation. nih.gov One proposed mechanism involves the subterminal oxidation of the methyl ketone to form an acetate (B1210297) ester, which is then cleaved to yield acetate and a primary alcohol. nih.gov Another key pathway, particularly for alkanes and fatty acids that can be precursors to ketones, is ω-oxidation. This pathway, often involving cytochrome P450 monooxygenases, hydroxylates the terminal methyl group, which can then be further oxidized to a carboxylic acid. acs.orgdshs-koeln.de

Hydroxylation and Dealkylation: Like many xenobiotics, ketones can undergo Phase I metabolic reactions such as hydroxylation (addition of a hydroxyl group) and dealkylation (removal of an alkyl group). dshs-koeln.demdpi.com These reactions generally serve to increase the polarity of the molecule, facilitating its excretion. mdpi.com

These enzymatic pathways are fundamental to the role of ketones in biological systems, governing their synthesis, signaling function, and eventual degradation. nih.gov

Applications of 4r 4 Methyl 2 Nonanone in Advanced Organic Synthesis

Chiral Building Block Utility in Stereoselective Synthesis

The primary application of (4R)-4-methyl-2-nonanone in organic synthesis lies in its use as a chiral building block. The predefined stereocenter at the C4 position can be exploited to control the stereochemical outcome of subsequent reactions, making it a valuable starting material for the synthesis of enantiomerically pure target molecules. The versatility of the ketone functional group allows for a wide range of transformations, including reductions, additions, and enolate chemistry, all of which can proceed with high levels of stereocontrol.

One of the key areas where chiral methyl-branched ketones find application is in the synthesis of insect pheromones. rsc.orgmdpi.com Many insect pheromones are long-chain aliphatic compounds with one or more stereogenic centers, often derived from methyl branching. rsc.org The specific stereoisomer of the pheromone is often crucial for its biological activity. For instance, different stereoisomers of 4-methyl-3-heptanol, a related chiral ketone derivative, exhibit varying levels of activity as an aggregation pheromone for the almond bark beetle. nih.gov The synthesis of such pheromones often relies on the use of enantiomerically pure starting materials, and (4R)-4-methyl-2-nonanone could serve as a key precursor for certain target structures.

The synthesis of complex natural products is another area where chiral building blocks like (4R)-4-methyl-2-nonanone are of significant interest. The methyl-branched ketone moiety is a common structural feature in a variety of bioactive natural products, including polyketides. rsc.org The stereoselective synthesis of these molecules often involves the coupling of smaller, enantiomerically pure fragments.

A general strategy for the synthesis of chiral methyl-branched ketones involves the asymmetric alkylation of ketone enolates or the use of chiral auxiliaries. fiveable.me For example, the SAMP-/RAMP-hydrazone method has been successfully employed for the asymmetric synthesis of (S)-(+)-4-methyl-3-heptanone. nih.gov Such methodologies could be adapted for the synthesis of (4R)-4-methyl-2-nonanone, providing access to this valuable chiral building block.

The table below summarizes the key transformations of the ketone functional group that can be utilized in stereoselective synthesis, starting from (4R)-4-methyl-2-nonanone.

| Transformation | Reagents and Conditions | Product Type |

| Stereoselective Reduction | NaBH4, LiAlH4, Chiral reducing agents (e.g., CBS reagent) | Chiral secondary alcohol |

| Grignard/Organolithium Addition | R-MgX, R-Li | Chiral tertiary alcohol |

| Wittig Reaction | Ph3P=CHR' | Alkene |

| Baeyer-Villiger Oxidation | m-CPBA, H2O2 | Ester |

| Enolate Alkylation | LDA, R-X | α-Substituted ketone |

Ligand Design and Chiral Catalyst Development Utilizing Chiral Ketone Scaffolds

The development of new chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Chiral ketones and their derivatives can serve as versatile scaffolds for the design of such ligands. The inherent chirality of (4R)-4-methyl-2-nonanone can be transferred to a ligand structure, which can then be used to induce asymmetry in a catalytic reaction.

While direct examples of ligands derived from (4R)-4-methyl-2-nonanone are not prevalent in the literature, the general principles of ligand design using chiral backbones are well-established. For instance, chiral diamines and bisphosphines are widely used classes of ligands in asymmetric hydrogenation and other transformations. rsc.orgnih.gov A hypothetical ligand derived from (4R)-4-methyl-2-nonanone could involve the conversion of the ketone to a diamine or a diol, which could then be further functionalized to incorporate coordinating groups like phosphines or oxazolines.

The development of C2-symmetric chiral bifunctional triamines from chiral α-amino acids has demonstrated the successful application of readily available chiral starting materials in catalyst development. recercat.cat A similar approach could be envisioned for ketones like (4R)-4-methyl-2-nonanone. The chiral ketone itself can also act as an organocatalyst in certain reactions. For example, chiral ketones have been shown to catalyze asymmetric epoxidations and photoreactions. researchgate.netnih.gov

The table below illustrates a hypothetical design strategy for a chiral ligand derived from (4R)-4-methyl-2-nonanone.

| Starting Material | Intermediate | Potential Ligand Class | Target Reactions |

| (4R)-4-Methyl-2-nonanone | (2R,4R)-4-Methylnonane-2-amine | Chiral Amine | Asymmetric Aldol (B89426) Reactions |

| (4R)-4-Methyl-2-nonanone | (2S,4R)-4-Methylnonan-2-ol | Chiral Alcohol | Asymmetric Reductions |

| (4R)-4-Methyl-2-nonanone | (2R,4R)-2-Amino-4-methylnonan-1-ol | Chiral Amino Alcohol | Asymmetric Alkylations |

The effectiveness of such a ligand would depend on its ability to create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in the catalyzed reaction.

Synthetic Routes to Bioactive Analogs Featuring Methyl-Branched Ketone Moieties

The methyl-branched ketone motif is present in a variety of bioactive natural products and their synthetic analogs. The synthesis of these compounds often presents a significant challenge, requiring stereocontrolled methods for the introduction of the chiral centers. (4R)-4-methyl-2-nonanone can serve as a valuable starting material or a key intermediate in the synthesis of such molecules.

For example, the batzelladine alkaloids, which exhibit interesting biological activities, contain complex polycyclic structures. The synthesis of a fragment of batzelladine B has been achieved using 2-nonanone (B1664094) as a starting material, highlighting the utility of the nonanone backbone in the construction of these complex molecules. acs.orgnih.gov The use of an enantiomerically pure starting material like (4R)-4-methyl-2-nonanone could provide a route to enantiomerically pure batzelladine analogs.

The synthesis of lardolure, an insect pheromone, from chiral methyl-branched esters demonstrates a viable synthetic strategy for compounds with similar structural features. zendy.io This approach involves the conversion of a chiral ester to a methyl ketone, followed by further transformations to yield the final product. A similar retrosynthetic analysis could be applied to target molecules containing the (4R)-4-methyl-2-nonanone skeleton.

The table below presents examples of bioactive compounds containing methyl-branched ketone or related moieties and a potential synthetic connection to (4R)-4-methyl-2-nonanone.

| Bioactive Compound Class | Structural Feature | Potential Synthetic Connection |

| Insect Pheromones | Chiral methyl-branched alkanes/alcohols | Reduction and further functionalization of the ketone |

| Polyketide Natural Products | Repeating methyl-branched units | Used as a chiral building block for a segment of the molecule |

| Batzelladine Alkaloids | Polycyclic guanidine (B92328) core | Precursor for a portion of the carbon skeleton |

The development of synthetic routes to these and other bioactive analogs is an active area of research, and the availability of enantiomerically pure building blocks like (4R)-4-methyl-2-nonanone is crucial for the advancement of these efforts.

Chromatographic and Advanced Analytical Techniques for 4r 4 Methyl 2 Nonanone

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful and widely used direct method for separating volatile enantiomers like 4-methyl-2-nonanone (B3193032). The technique employs a capillary column containing a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, enabling their separation and quantification. uni-muenchen.desci-hub.se

The most common CSPs for this purpose are cyclodextrin (B1172386) derivatives. uni-muenchen.de These cyclic oligosaccharides have a chiral structure that can include or interact with guest molecules, and their effectiveness is enhanced by derivatizing the hydroxyl groups. For instance, studies on structurally similar chiral ketones, such as those found in insect pheromones and food aromas, have successfully utilized cyclodextrin-based columns. In the analysis of pheromones from palm weevils, the enantiomers of 4-methyl-5-nonanone (B104976) were successfully separated using a chiral Cyclodex-B column, allowing for the identification of the bioactive stereoisomer. researchgate.net Similarly, the stereoisomers of 4-acetylthio-2-nonanone have been analyzed using modified cyclodextrin CSPs. tum.de

The determination of enantiomeric excess (e.e.) is achieved by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. The e.e. is calculated using the formula: e.e. (%) = [([R] - [S])/([R] + [S])] × 100, where [R] and [S] are the areas of the corresponding enantiomer peaks. nih.gov This quantitative analysis is essential for quality control in asymmetric synthesis and for studying the stereochemistry of natural products. syr.edu

| Analyte | Chiral Stationary Phase (CSP) | Oven Temperature Program | Carrier Gas/Flow Rate | Observations | Reference |

|---|---|---|---|---|---|

| 4-Methyl-5-nonanone enantiomers | Cyclodex-B | Not specified | Not specified | Successful separation of (S) and (R) enantiomers for GC-EAD and GC-MS analysis. | researchgate.net |

| 4-Acetylthio-2-nonanone enantiomers | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Not specified | Not specified | Used to analyze the (R)-configured substrate after enzymatic hydrolysis. | tum.de |

| (E)-5-Methyl-2-hepten-4-one (Filbertone) enantiomers | Custom (details not provided) | 40°C (1 min) to 180°C (4 min) at 2°C/min | Helium at 1.0 mL/min | Enantio-separation achieved to determine the enantiomeric distribution in hazelnuts. | frontiersin.org |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach. eijppr.com For ketones and other classes of compounds, polysaccharide-based CSPs are particularly dominant, with derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support being the most successful. eijppr.comelementlabsolutions.com

Chiral recognition on these polysaccharide CSPs is believed to occur through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, which collectively create the necessary difference in binding energy between the CSP and the individual enantiomers. eijppr.com The separation of enantiomers can be achieved using either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase mobile phases, depending on the analyte's polarity and the specific CSP. shimadzu.com

Method development in chiral HPLC often involves screening a set of complementary CSPs with various mobile phases to find the optimal conditions for resolution. For a compound like (4R)-4-methyl-2-nonanone, a typical screening process would test several polysaccharide-based columns with mobile phases consisting of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol).

| Chiral Stationary Phase (CSP) | Stationary Phase Type | Typical Mobile Phase A (Normal Phase) | Typical Mobile Phase B (Normal Phase) | Typical Mobile Phase C (Polar Organic) | Reference |

|---|---|---|---|---|---|

| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized | Hexane / Isopropanol | Hexane / Ethanol | Acetonitrile / Methanol (B129727) | shimadzu.com |

| CHIRALPAK® IB | Cellulose tris(3,5-dimethylphenylcarbamate) - Immobilized | Hexane / Isopropanol | Hexane / Ethanol | Acetonitrile / Methanol | shimadzu.com |

| CHIRALPAK® IC | Cellulose tris(3,5-dichlorophenylcarbamate) - Immobilized | Hexane / Isopropanol | Hexane / Ethanol | Acetonitrile / Methanol | shimadzu.com |

| CHIRALPAK® ID | Amylose tris(3-chlorophenylcarbamate) - Coated | Hexane / Isopropanol | Hexane / Ethanol | Acetonitrile / Methanol | shimadzu.com |

Supercritical Fluid Chromatography (SFC) in Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for chiral separations, particularly in the pharmaceutical industry. afmps.beresearchgate.net It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC, significantly reducing analysis times and organic solvent consumption. afmps.bechromatographyonline.com

The same polysaccharide-based CSPs that are successful in HPLC are also the most widely used and effective columns in SFC. afmps.be The mobile phase in chiral SFC typically consists of CO₂ mixed with a small percentage of an alcohol modifier, such as methanol or ethanol, which helps to modulate solute retention and enantioselectivity. fagg-afmps.be Additives like amines or acids can also be included to improve peak shape and resolution for basic or acidic compounds. fagg-afmps.be Given these advantages, SFC is an ideal technique for high-throughput screening of chiral compounds, allowing for rapid method development. chromatographyonline.com A generic screening strategy often involves testing a small, diverse set of CSPs with a few standard modifiers to quickly identify promising separation conditions. afmps.befagg-afmps.be

| Screening Step | Chiral Stationary Phase (CSP) | Mobile Phase Modifier | Typical Flow Rate | Backpressure | Reference |

|---|---|---|---|---|---|

| 1 | Amylose-based (e.g., CHIRALPAK AS-H) | Methanol | 3.0 mL/min | 150 bar | fagg-afmps.be |

| 2 | Cellulose-based (e.g., CHIRALCEL OD-H) | Methanol | 3.0 mL/min | 150 bar | fagg-afmps.be |

| 3 | Amylose-based (e.g., CHIRALPAK AD-H) | Methanol | 3.0 mL/min | 150 bar | fagg-afmps.be |

| 4 | Cellulose-based (e.g., CHIRALCEL OJ-H) | Methanol | 3.0 mL/min | 150 bar | fagg-afmps.be |

Derivatization Strategies for Enantiomeric Analysis

An alternative to direct chiral separation is the indirect method, which involves derivatizing the enantiomeric pair with an enantiomerically pure chiral derivatizing agent (CDA). sci-hub.se This reaction converts the two enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, achiral chromatography (GC or HPLC). sci-hub.sepsu.edu

For a ketone like 4-methyl-2-nonanone, the carbonyl group is the target for derivatization. Chiral hydrazines or hydroxylamines can be used to form diastereomeric hydrazones or oximes, respectively. psu.eduresearchgate.net A successful derivatization strategy requires that the reaction proceeds to completion without causing racemization at the chiral center of the analyte.

This approach can also be employed to enhance detection sensitivity. rhhz.netresearchgate.net For example, a CDA containing a fluorophore can be used to create highly fluorescent diastereomers, enabling trace-level analysis by HPLC with fluorescence detection. psu.edu Similarly, for mass spectrometry (MS) detection, a CDA can introduce an easily ionizable group, improving the response in LC-MS analysis. rhhz.netresearchgate.net For instance, (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) has been used to derivatize ketone metabolites, greatly improving their chromatographic behavior and detection sensitivity in LC-MS. rhhz.net

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Resulting Derivative | Typical Analytical Technique | Reference |

|---|---|---|---|---|

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) | Ketone/Carboxylic Acid | Diastereomeric amides/imines | LC-MS | rhhz.netnih.gov |

| (+)-2,2,2-Trifluoro-1-phenylethylhydrazine | Ketone/Aldehyde | Diastereomeric hydrazones | GC | psu.edu |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone/Aldehyde | Oximes (for subsequent analysis) | GC-MS (achiral derivatization for improved chromatography) | researchgate.net |

| DBD-ProCZ (4-(2-Carbazoylpyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole) | Ketone/Aldehyde | Fluorescent diastereomeric hydrazones | HPLC-Fluorescence | psu.edu |

Future Research Directions and Unexplored Avenues for 4r 4 Methyl 2 Nonanone

The chiral ketone (4R)-4-methyl-2-nonanone, a member of the methyl-branched ketone family, represents a molecule of interest for future research due to its potential applications derived from its specific stereochemistry. While detailed studies on this particular enantiomer are not extensively documented, the broader field of chiral synthesis and biocatalysis provides a clear roadmap for future investigations. The following sections outline key areas for research and development focused on this compound.

Q & A

Q. Answer :

- Re-evaluate computational parameters : Ensure solvent effects (e.g., COSMO model) and density functional theory (DFT) functionals (e.g., B3LYP) align with experimental conditions.

- Validate assignments : Use DEPT-135 and 2D NMR techniques (HSQC, HMBC) to confirm carbon-proton correlations.

- Cross-reference databases : Compare experimental shifts with NIST Chemistry WebBook data or published stereoisomer studies .

Basic: What are best practices for validating (4R)-4-methyl-2-nonanone’s identity via mass spectrometry?

Q. Answer :

- Electron Ionization (EI-MS) : Compare fragmentation patterns (e.g., base peak at m/z 58 for ketones) with NIST reference spectra .

- High-Resolution MS (HRMS) : Confirm molecular formula () by exact mass (calc. 156.1514).

- Isotopic abundance analysis : Validate using software like Mass Frontier .

Advanced: How can stereoselective synthesis of (4R)-4-methyl-2-nonanone minimize diastereomer formation?

Q. Answer :

- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce asymmetry during ketone formation.

- Kinetic control : Optimize reaction temperature and solvent polarity to favor the (4R)-configured transition state.

- Purification : Employ preparative chiral HPLC or crystallization to isolate the desired enantiomer .

Basic: Which spectroscopic techniques distinguish (4R)-4-methyl-2-nonanone from structural isomers?

Q. Answer :

- IR spectroscopy : Confirm the carbonyl stretch (~1715 cm) and methyl branching (C-H bends ~1375 cm).

- : Identify quaternary carbons (δ 25–30 ppm for methyl branching) and carbonyl (δ ~210 ppm).

- NOESY : Detect spatial proximity between the methyl group and adjacent protons to confirm stereochemistry .

Advanced: How to address discrepancies in reported gas chromatographic retention indices (RI) for (4R)-4-methyl-2-nonanone?

Q. Answer :

- Standardize conditions : Use a polar stationary phase (e.g., DB-WAX) and consistent temperature programming.

- Internal standards : Co-inject alkanes (C7–C30) to calculate Kovats RI under identical conditions.

- Cross-validation : Collaborate with multiple labs to harmonize protocols, referencing IUPAC guidelines .

Basic: What safety protocols are critical when handling (4R)-4-methyl-2-nonanone in laboratory settings?

Q. Answer :

- PPE : Wear nitrile gloves and safety goggles; avoid skin/eye contact (irritant properties noted in GHS).

- Ventilation : Use fume hoods during synthesis or high-concentration applications.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What mechanistic insights explain the stability of (4R)-4-methyl-2-nonanone under varying pH conditions?

Q. Answer :

- Ketone stability : The carbonyl group resists hydrolysis under neutral to mildly acidic conditions.

- Steric effects : The branched methyl group hinders nucleophilic attack.

- Degradation pathways : Under strong acidic/basic conditions, enolization or aldol condensation may occur; monitor via TLC or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.